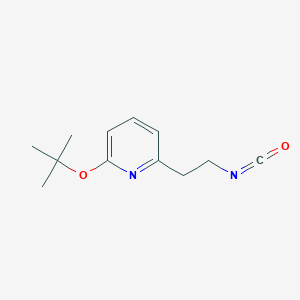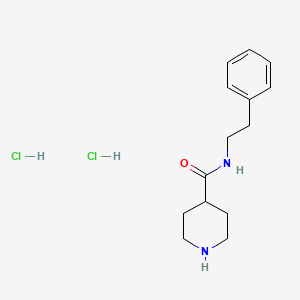
3-(Cbz-氨基)-1,5-二甲基吡唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-(Cbz-amino)-1,5-dimethylpyrazole” is a compound that involves a Cbz (benzyl-carbamate) protected amine . Cbz-protected amines are commonly used in organic synthesis processes . They are easily synthesized from various amines using many methods .
Synthesis Analysis
A facile one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .Chemical Reactions Analysis
The chemical reactions involving “3-(Cbz-amino)-1,5-dimethylpyrazole” primarily involve the synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . The reactions involve the use of isocyanate intermediates, which are generated in situ .科学研究应用
有机合成
3-(Cbz-氨基)-1,5-二甲基吡唑: 在有机合成中被利用,特别是在N-保护胺的一锅酰胺化反应中。 该化合物可以作为酰胺合成的中间体,而酰胺在形成肽键和其他生物活性分子中至关重要 .
药物化学
在药物化学中,该化合物在药物开发中得到应用。 Cbz(氨基甲酰苄基)基团是胺的常见保护基团,在复杂药物的多步合成中必不可少 .
农业化学
Cbz保护的胺类,例如3-(Cbz-氨基)-1,5-二甲基吡唑,在农用化学品的合成中具有重要意义。 这些化合物可用于创建具有特定作用机制的杀虫剂和除草剂 .
材料科学
在材料科学中,3-(Cbz-氨基)-1,5-二甲基吡唑可能参与新型聚合材料的制备。 Cbz基团的引入可以改变聚合物的物理性质,使其适合于专门的应用 .
环境科学
该化合物可用于环境科学研究,以开发污染物修复的新方法。 其化学性质可用于创建与污染物反应的试剂,促进其去除 .
生物化学
在生物化学中,3-(Cbz-氨基)-1,5-二甲基吡唑可用作肽和蛋白质的构建单元。 Cbz基团在肽合成过程中保护氨基功能,这对维持肽链的完整性至关重要 .
药理学
该化合物在药理学中的作用与其在合成活性药物成分 (API) 中的应用有关。 Cbz基团的保护功能对于在药物合成过程中稳定生产 API 至关重要 .
分析化学
最后,在分析化学中,3-(Cbz-氨基)-1,5-二甲基吡唑可以用作色谱分析中的标准或参考化合物,帮助识别和量化混合物中的物质 .
作用机制
Target of Action
The primary target of 3-(Cbz-amino)-1,5-dimethylpyrazole is the amine functional group . Amines are common functional groups in chemistry and are employed with protecting groups to reduce the production of undesired side products . The Cbz (carboxybenzyl) group is a protecting group used in organic synthesis, specifically for the protection of amines .
Mode of Action
The compound interacts with its targets through a process known as amidation . This involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
Biochemical Pathways
The biochemical pathway affected by 3-(Cbz-amino)-1,5-dimethylpyrazole is the synthesis of amides . Amides are important in nature as they provide the main amino acid linkage in peptides and proteins . Moreover, amide structures have been frequently found in many natural products and biologically active compounds .
Result of Action
The result of the action of 3-(Cbz-amino)-1,5-dimethylpyrazole is the efficient conversion of protected amines to amides . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .
Action Environment
The action of 3-(Cbz-amino)-1,5-dimethylpyrazole can be influenced by various environmental factors. For instance, the amidation process occurs under mild conditions . Additionally, the deprotection of Cbz, Alloc, and methyl carbamate protected amines can be readily achieved by treatment with 2-mercaptoethanol in the presence of potassium phosphate in N,N-dimethylacetamide at 75 °C . These conditions suggest that the compound’s action, efficacy, and stability can be influenced by factors such as temperature and the presence of other chemical agents.
生化分析
Biochemical Properties
3-(Cbz-amino)-1,5-dimethylpyrazole plays a significant role in biochemical reactions, particularly in the synthesis of amides. The compound interacts with enzymes such as isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride . These interactions facilitate the conversion of N-Cbz-protected amines to amides with high yields. The nature of these interactions involves the formation of isocyanate intermediates that react with Grignard reagents to produce the corresponding amides .
Cellular Effects
The effects of 3-(Cbz-amino)-1,5-dimethylpyrazole on various types of cells and cellular processes are of great interest. This compound influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of the Cbz-protected amino group may affect the compound’s ability to penetrate cell membranes and interact with intracellular targets . Additionally, the compound’s interactions with enzymes and proteins within the cell can lead to changes in gene expression and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 3-(Cbz-amino)-1,5-dimethylpyrazole involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s Cbz-protected amino group allows it to interact with various enzymes, leading to the formation of stable complexes . These interactions can result in the inhibition or activation of specific enzymes, thereby influencing cellular processes and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Cbz-amino)-1,5-dimethylpyrazole change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under mild reaction conditions, allowing for efficient synthesis of amides . Prolonged exposure to certain conditions may lead to degradation, affecting its efficacy and interactions with biomolecules .
Dosage Effects in Animal Models
The effects of 3-(Cbz-amino)-1,5-dimethylpyrazole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways . Higher doses can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects observed in these studies highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
3-(Cbz-amino)-1,5-dimethylpyrazole is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s interactions with enzymes such as isocyanate intermediates play a crucial role in its metabolic pathways . These interactions facilitate the conversion of N-Cbz-protected amines to amides, impacting overall metabolic processes .
Transport and Distribution
The transport and distribution of 3-(Cbz-amino)-1,5-dimethylpyrazole within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s Cbz-protected amino group may affect its localization and accumulation within specific cellular compartments . Additionally, the compound’s interactions with transporters can influence its distribution and efficacy within tissues .
Subcellular Localization
The subcellular localization of 3-(Cbz-amino)-1,5-dimethylpyrazole is determined by its targeting signals and post-translational modifications. The compound’s Cbz-protected amino group may direct it to specific compartments or organelles within the cell . These localization patterns can influence the compound’s activity and function, affecting its interactions with biomolecules and cellular processes .
属性
IUPAC Name |
benzyl N-(1,5-dimethylpyrazol-3-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-10-8-12(15-16(10)2)14-13(17)18-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,14,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLMQFZKHYPZIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole] hydrochloride](/img/structure/B1378133.png)





![tert-butyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B1378144.png)
![Tert-butyl 4-hydroxy-4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate](/img/structure/B1378145.png)



![2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride](/img/structure/B1378149.png)


